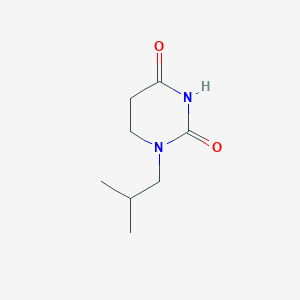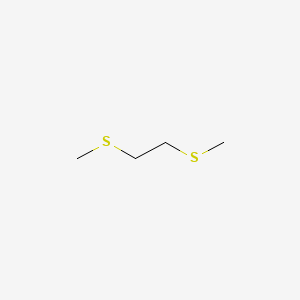![molecular formula C12H19NO B14713175 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one CAS No. 20683-00-5](/img/structure/B14713175.png)
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one is a chemical compound that features a piperidine ring attached to a cyclopentene ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one typically involves the reaction of piperidine with cyclopent-1-en-1-one under specific conditions. One common method includes:
Cyclopent-1-en-1-one: This is reacted with in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Purification: The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(Piperidin-1-yl)octadec-2-en-1-one
- 1-(Piperidin-1-yl)hexadec-2-en-1-one
Uniqueness
1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one is unique due to its combination of a piperidine ring with a cyclopentene ring and an ethanone group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
20683-00-5 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
1-(2-piperidin-1-ylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-10(14)11-6-5-7-12(11)13-8-3-2-4-9-13/h2-9H2,1H3 |
InChIキー |
BEKCHAVQKYFKCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(CCC1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)








![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)



